4-bromo-N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)benzamide

Catalog No.
S11805826
CAS No.
M.F
C19H15BrFNO2
M. Wt
388.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-bromo-N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)ben...

Product Name

4-bromo-N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)benzamide

IUPAC Name

4-bromo-N-[(2-fluorophenyl)methyl]-N-(furan-2-ylmethyl)benzamide

Molecular Formula

C19H15BrFNO2

Molecular Weight

388.2 g/mol

InChI

InChI=1S/C19H15BrFNO2/c20-16-9-7-14(8-10-16)19(23)22(13-17-5-3-11-24-17)12-15-4-1-2-6-18(15)21/h1-11H,12-13H2

InChI Key

OEMBNQXZNCRZPT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN(CC2=CC=CO2)C(=O)C3=CC=C(C=C3)Br)F

4-bromo-N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)benzamide is a synthetic organic compound belonging to the class of benzamides. Its molecular formula is C19H15BrFNO2C_{19}H_{15}BrFNO_2, and it has a molecular weight of approximately 388.2 g/mol. The structure features a bromine atom, a fluorobenzyl group, and a furan moiety, which contribute to its potential biological activities and chemical reactivity. The presence of these functional groups suggests that the compound may exhibit unique properties compared to other benzamides, particularly in medicinal chemistry applications .

Involving 4-bromo-N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)benzamide primarily include:

  • Bromination: This process introduces the bromine atom into the benzamide framework, typically using bromine or N-bromosuccinimide as a brominating agent.
  • N-Alkylation: The brominated benzamide undergoes N-alkylation with 2-fluorobenzyl chloride in the presence of a base such as potassium carbonate, forming the N-(2-fluorobenzyl) derivative.
  • Furan-2-ylmethylation: The final step involves reacting the N-(2-fluorobenzyl) derivative with furan-2-ylmethyl chloride under basic conditions to yield the target compound .

These reactions are crucial for functionalizing the compound for further applications in medicinal chemistry.

Preliminary studies suggest that 4-bromo-N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)benzamide may exhibit significant biological activity. Its structural features allow it to potentially interact with various biological targets, including enzymes and receptors involved in disease processes. The exact mechanisms of action remain to be fully elucidated, but its properties suggest potential applications in drug development and therapeutic interventions.

The synthesis of 4-bromo-N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)benzamide typically follows a multi-step organic reaction pathway:

  • Bromination: Bromination of benzamide introduces the bromine atom.
  • N-Alkylation: The brominated product is alkylated using 2-fluorobenzyl chloride.
  • Furan-2-ylmethylation: Finally, the product is reacted with furan-2-ylmethyl chloride to obtain the desired compound.

This method allows for efficient production while enabling further modifications for specific applications .

4-bromo-N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)benzamide has several potential applications:

  • Medicinal Chemistry: It serves as a scaffold for designing new drugs, particularly inhibitors or modulators targeting specific enzymes or receptors.
  • Biological Studies: The compound can be utilized in biological assays to investigate its effects on cellular processes and pathways.
  • Materials Science: Its unique structural properties make it suitable for synthesizing novel materials with specific electronic or photonic characteristics.
  • Chemical Biology: It can be employed to probe the function of biological macromolecules .

Interaction studies involving 4-bromo-N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)benzamide focus on its binding affinity and activity against various biological targets. These studies are essential for understanding its mechanism of action and therapeutic potential. Preliminary data indicate that this compound may interact with key signaling proteins or receptors involved in disease processes, warranting further investigation into its pharmacodynamics and pharmacokinetics.

Several compounds share structural similarities with 4-bromo-N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)benzamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Characteristics
4-bromo-N-(4-fluorophenyl)-N-(thiophen-2-ylmethyl)benzamideBromine, fluorophenyl, thiophenyl groupsInvestigated for anticancer activity
N-(furan-2-ylmethyl) 3-bromo-4-fluoro-benzamideSimilar furan and bromo groupsExplored for antimicrobial properties
3-Bromo-N-(4-fluorobenzyl)benzamideFluorobenzene substituentPotential enzyme inhibition

The uniqueness of 4-bromo-N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)benzamide lies in its combination of halogenated groups and furan moiety, which may enhance its biological activity compared to other similar compounds. Further research is warranted to explore these distinctions fully.

XLogP3

4.3

Hydrogen Bond Acceptor Count

3

Exact Mass

387.02702 g/mol

Monoisotopic Mass

387.02702 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-09-2024

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